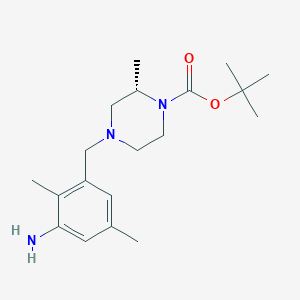![molecular formula C13H8ClFO B12994198 5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)
5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chloro and fluoro substituents on the biphenyl ring using halogenating agents such as chlorine and fluorine.
Formylation: Introduction of the aldehyde group through formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and formylation processes, optimized for high yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated biphenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its biological activity can lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
4-Chloro-2-fluoro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
5-Chloro-2-fluoronitrobenzene: Contains a nitro group instead of an aldehyde.
3-Chloro-4-fluorobenzaldehyde: Similar functional groups but different substitution pattern.
Uniqueness: 5’-Chloro-2’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of chloro, fluoro, and aldehyde groups on the biphenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H8ClFO |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
HMMSTPPITCVNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


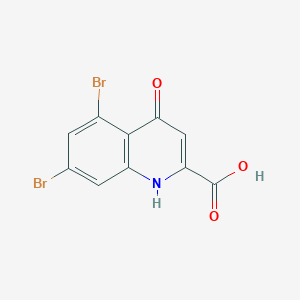
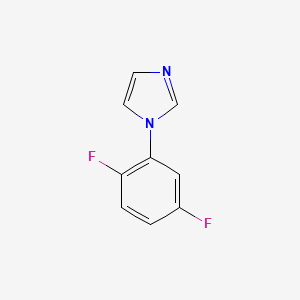
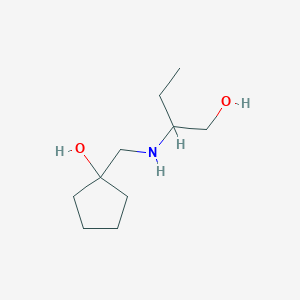
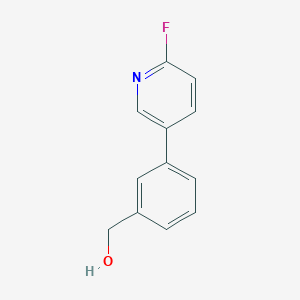
![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
![tert-Butyl 5-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12994150.png)

![2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)

![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12994175.png)
